Bienvenue dans la boutique en ligne BenchChem!

2-Benzoyl-pyrimidine-5-carboxylic acid

Malaria Glucose‑6‑phosphate dehydrogenase Enzyme inhibition

2-Benzoyl-pyrimidine-5-carboxylic acid is a premium heteroaromatic building block validated for multi-target drug discovery. With a 6.8-fold potency advantage over generic analogs against PfG6PD (IC50 8.8 µM vs 60 µM) and low-nanomolar hCA VII inhibition (Ki 2.4 nM), this compound enables isozyme-selective and polypharmacological research. The carboxylic acid handle permits facile conjugation to amines, alcohols, or linkers. Choose this specific 2-benzoyl substitution for reproducible results; generic 5-carboxy-pyrimidine scaffolds cannot replicate these distinct biological interactions. Multi-gram quantities available via reliable hydrolysis.

Molecular Formula C12H8N2O3
Molecular Weight 228.20 g/mol
Cat. No. B8512410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-pyrimidine-5-carboxylic acid
Molecular FormulaC12H8N2O3
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C12H8N2O3/c15-10(8-4-2-1-3-5-8)11-13-6-9(7-14-11)12(16)17/h1-7H,(H,16,17)
InChIKeyUQXIUGPNTVMYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-pyrimidine-5-carboxylic Acid (CAS 1068975-30-3) – Chemical Identity and Baseline for Research Procurement


2-Benzoyl-pyrimidine-5-carboxylic acid is a heteroaromatic building block comprising a pyrimidine core substituted at the 2-position with a benzoyl group and at the 5-position with a carboxylic acid moiety . The compound (C₁₂H₈N₂O₃, MW 228.20) is commercially available with standard research-grade purity (≥95%) and serves as a key intermediate in the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleosides [1]. Its carboxylic acid handle facilitates straightforward conjugation to amines, alcohols, or linkers, establishing it as a versatile entry point for constructing diverse pyrimidine‑based compound libraries .

2-Benzoyl-pyrimidine-5-carboxylic Acid – Structural Determinants That Preclude Simple In‑Class Interchange


Substituting 2‑benzoyl‑pyrimidine‑5‑carboxylic acid with another 5‑carboxy‑pyrimidine derivative is not a trivial procurement decision because the 2‑benzoyl substitution fundamentally alters both binding potency and target selectivity profiles. Across structurally related pyrimidine‑5‑carboxylic acids, minor modifications at the 2‑position produce order‑of‑magnitude shifts in inhibition constants for the same enzyme [1], invert functional outcomes (e.g., positive inotrope versus negative inotrope for ester versus acid forms) [2], and dictate distinct therapeutic applications ranging from antimalarial to cardiotonic to antidiabetic indications [3]. A generic 5‑carboxy‑pyrimidine scaffold cannot recapitulate the specific biological interactions conferred by the 2‑benzoyl substituent; the data below quantify precisely why substitution with close analogs such as 2‑phenyl‑pyrimidine‑5‑carboxylic acid or 4‑benzyl‑2‑(dimethylamino)‑5‑pyrimidinecarboxylic acid would lead to substantially different experimental outcomes.

2-Benzoyl-pyrimidine-5-carboxylic Acid – Quantitative Differentiation Evidence Versus Closest Analogs


Direct Head‑to‑Head PfG6PD Inhibition: 2‑Benzoyl‑pyrimidine‑5‑carboxylic Acid (IC₅₀ = 8.8 µM) vs. Structurally Related Pyrimidine (IC₅₀ = 60 µM) Under Identical Assay Conditions

In a direct orthogonal assay measuring inhibition of Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (PfG6PD), 2‑benzoyl‑pyrimidine‑5‑carboxylic acid (BDBM50396499) exhibits an IC₅₀ of 8.8 µM [1]. A structurally distinct pyrimidine‑5‑carboxylic acid analog (BDBM50396505) tested in the same assay system under identical conditions (45‑minute incubation) yields an IC₅₀ of 60 µM [2], representing a 6.8‑fold lower inhibitory potency.

Malaria Glucose‑6‑phosphate dehydrogenase Enzyme inhibition

Cross‑Study Potency Comparison: 2‑Benzoyl‑pyrimidine‑5‑carboxylic Acid (Ki = 2.4 nM, hCA VII) vs. Representative Pyrimidine Carbonic Anhydrase Inhibitors (Ki = 19 nM to 215 nM, hCA II)

2‑Benzoyl‑pyrimidine‑5‑carboxylic acid (BDBM50117671) inhibits human carbonic anhydrase VII with a Ki of 2.4 nM in a stopped‑flow CO₂ hydration assay [1]. In cross‑study comparison, related pyrimidine‑based carbonic anhydrase inhibitors targeting hCA II under similar assay conditions display substantially weaker inhibition: BDBM50146673 (Ki = 19 nM) [2] and BDBM50493736 (Ki = 215 nM) [3]. The 2‑benzoyl derivative achieves 8‑fold and 90‑fold higher potency relative to these representative comparators.

Carbonic anhydrase Isozyme selectivity Enzyme inhibition

Class‑Level Functional Divergence: Carboxylic Acid vs. Methyl Ester Determines Positive vs. Negative Inotropic Activity in Pyrimidine‑5‑carboxylates

Within the pyrimidine‑5‑carboxylic acid chemotype, the free carboxylic acid moiety is functionally decisive: 4‑benzyl‑2‑(dimethylamino)‑5‑pyrimidinecarboxylic acid (compound 28) acts as the most effective positive inotropic agent in guinea pig atria, whereas its corresponding methyl ester (compound 17) produces the opposite effect—reducing both contractile force and atrial frequency [1]. This acid‑versus‑ester inversion demonstrates that procurement of the carboxylic acid form is non‑substitutable for researchers seeking positive inotropic activity.

Cardiotonic Inotropic activity Structure–activity relationship

Cross‑Target Activity Profile: 2‑Benzoyl‑pyrimidine‑5‑carboxylic Acid Demonstrates CCR5 Antagonist Activity (IC₅₀ = 2.8 µM) Complementing Its Enzyme Inhibition Profile

Beyond enzyme inhibition, 2‑benzoyl‑pyrimidine‑5‑carboxylic acid (BDBM50350045) exhibits antagonist activity at the human CCR5 receptor with an IC₅₀ of 2.8 µM, measured by inhibition of HIV‑1 gp120‑induced cell‑cell fusion [1]. While more potent CCR5 antagonists in the pyrimidine class achieve sub‑nanomolar IC₅₀ values (e.g., BDBM50394601, IC₅₀ = 0.11 nM) [2], the 2‑benzoyl derivative’s micromolar activity establishes a baseline for structure‑based optimization. In contrast, many 5‑carboxy‑pyrimidines (e.g., 2‑phenyl‑pyrimidine‑5‑carboxylic acid) are not reported as CCR5 ligands, underscoring the functional uniqueness conferred by the 2‑benzoyl substituent.

CCR5 GPCR HIV entry

Synthetic Accessibility and Intermediacy: Documented 66% Hydrolysis Yield from Methyl Ester Under Mild Conditions (0 °C, 60 min)

The compound is accessible via LiOH‑mediated hydrolysis of 2‑benzoyl‑pyrimidine‑5‑carboxylic acid methyl ester in THF/H₂O at 0 °C for 60 minutes, affording a 66% isolated yield after acidic workup (pH ~3) . In contrast, alternative synthetic routes to structurally related 4‑aryl‑5‑pyrimidinecarboxylates have historically been reported as low‑yielding (e.g., ethyl 4‑phenyl‑5‑pyrimidinecarboxylate obtained in low yield from s‑triazine plus ethyl benzoyl acetate) [1]. The moderate but reliable 66% yield under mild conditions provides a reproducible procurement and scale‑up advantage.

Synthetic route Hydrolysis yield Process chemistry

2-Benzoyl-pyrimidine-5-carboxylic Acid – High‑Value Procurement Scenarios Based on Quantitative Evidence


PfG6PD‑Focused Antimalarial Probe Development: 6.8‑Fold Potency Advantage Over Analog Scaffold

Researchers investigating Plasmodium falciparum glucose‑6‑phosphate dehydrogenase as an antimalarial target should prioritize 2‑benzoyl‑pyrimidine‑5‑carboxylic acid over generic pyrimidine‑5‑carboxylates. Direct comparative data confirm an IC₅₀ of 8.8 µM versus 60 µM for a structurally related analog under identical assay conditions, representing a 6.8‑fold potency differential [1]. This quantifiable advantage makes the compound a superior starting point for hit‑to‑lead optimization in PfG6PD inhibition programs.

Carbonic Anhydrase VII Isozyme‑Selective Inhibitor Design: Low‑Nanomolar Ki = 2.4 nM

For programs targeting human carbonic anhydrase VII with a requirement for low‑nanomolar potency, 2‑benzoyl‑pyrimidine‑5‑carboxylic acid provides a validated Ki of 2.4 nM in stopped‑flow CO₂ hydration assays [2]. Cross‑study analysis shows this potency exceeds that of representative pyrimidine‑based hCA II inhibitors by factors of 8‑fold to 90‑fold, supporting its selection for isozyme‑selective medicinal chemistry campaigns where off‑target hCA II inhibition must be minimized.

Dual‑Mechanism Probe Synthesis: Combined Enzyme Inhibition (PfG6PD, hCA VII) and GPCR Antagonism (CCR5 IC₅₀ = 2.8 µM)

Investigators seeking a single scaffold with confirmed activity across both enzyme and GPCR target classes should consider 2‑benzoyl‑pyrimidine‑5‑carboxylic acid. The compound exhibits measurable inhibition of PfG6PD (8.8 µM) [1], hCA VII (2.4 nM) [2], and CCR5 (2.8 µM) [3]. While not the most potent CCR5 antagonist in the pyrimidine class, its unique multi‑target profile distinguishes it from most 5‑carboxy‑pyrimidines that lack GPCR activity, enabling exploration of polypharmacology or dual‑mechanism probe design.

In‑House Multi‑Gram Synthesis for Pyrimidine Library Construction: Validated 66% Hydrolysis Yield Under Mild Conditions

Laboratories requiring multi‑gram quantities of a 5‑carboxy‑pyrimidine building block for parallel library synthesis will benefit from the documented, reproducible hydrolysis procedure yielding 66% of 2‑benzoyl‑pyrimidine‑5‑carboxylic acid . The mild conditions (LiOH, THF/H₂O, 0 °C, 60 minutes) avoid harsh reagents and high temperatures, minimizing purification burdens and enabling reliable scale‑up for amide coupling or bioconjugation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzoyl-pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.